
4-(Chlorocarbonyl)phenyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)phenyl octanoate is an organic compound with the molecular formula C15H19ClO3. It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to an octanoate ester chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl octanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)phenyl octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Amides or esters depending on the nucleophile used.
Hydrolysis: 4-(Chlorocarbonyl)phenol and octanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl octanoate.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)phenyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorocarbonyl group.
Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)phenyl octanoate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chlorocarbonyl)phenyl acetate: Similar structure but with a shorter ester chain.
4-(Chlorocarbonyl)phenyl butanoate: Similar structure but with a different ester chain length.
4-(Chlorocarbonyl)phenyl hexanoate: Similar structure but with a different ester chain length.
Uniqueness
4-(Chlorocarbonyl)phenyl octanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties. The octanoate chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Propiedades
Número CAS |
54963-72-3 |
|---|---|
Fórmula molecular |
C15H19ClO3 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl) octanoate |
InChI |
InChI=1S/C15H19ClO3/c1-2-3-4-5-6-7-14(17)19-13-10-8-12(9-11-13)15(16)18/h8-11H,2-7H2,1H3 |
Clave InChI |
NZAJDUYRCYEQPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
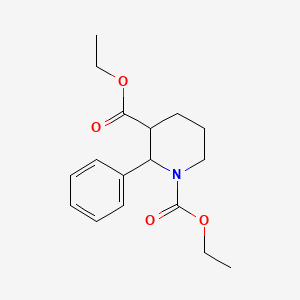
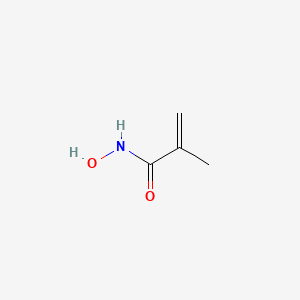
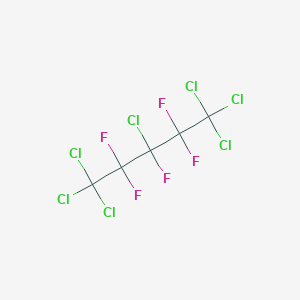
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
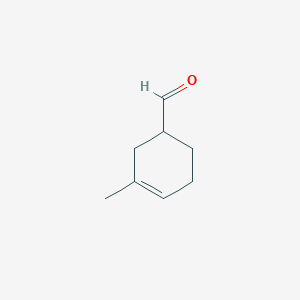
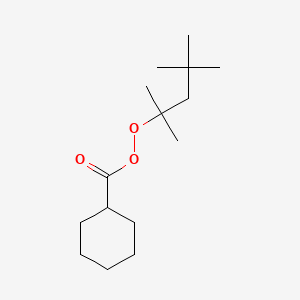
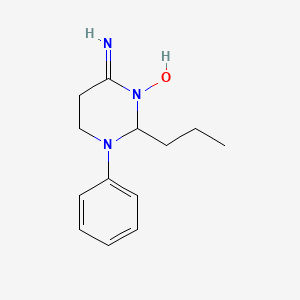
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
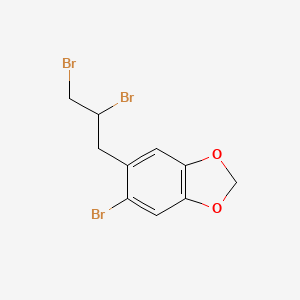

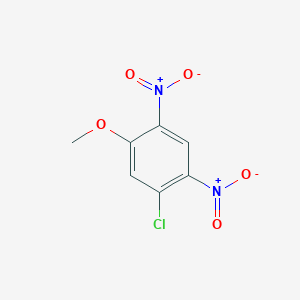
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
